2-Ethyl-4-methylpentanoic acid
Overview
Description
2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a mono-isotopic mass of 144.115036 Da . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4-methylpentanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
2-Ethyl-4-methylpentanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 230.6±8.0 °C at 760 mmHg, and a flash point of 104.8±9.8 °C . It has a molar refractivity of 40.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 156.0±3.0 cm3 .Scientific Research Applications
Safety Assessment and Toxicity
- 4-Methylpentanoic Acid in Fragrance Ingredient Safety : 4-Methylpentanoic acid, a closely related compound to 2-Ethyl-4-methylpentanoic acid, has been evaluated for various toxicities including genotoxicity, reproductive toxicity, and skin sensitization. It was found not to be genotoxic and had a margin of exposure (MOE) >100 for repeated dose toxicity and reproductive toxicity endpoints. It is also not expected to be phototoxic or photoallergenic and is below the threshold for local respiratory toxicity. Environmental safety assessments found it not to be persistent, bioaccumulative, and toxic (Api et al., 2020).
Analytical Chemistry Applications
- Detection in Wine and Alcoholic Beverages : A method has been developed to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wine and other alcoholic beverages. This method, involving solid phase extraction and gas chromatography-mass spectrometry, can detect these acids at very low levels and is applicable to various types of wines and alcoholic beverages, indicating their potential role in flavor and aroma (Gracia-Moreno et al., 2015).
Synthesis and Chemical Reactions
- Synthesis of 3-Methylpentanoic Acid : A study outlines the synthesis of 3-methylpentanoic acid, demonstrating the chemical processes and reactions involved in the production of this compound, which is structurally similar to 2-Ethyl-4-methylpentanoic acid. The synthesis involves steps such as alkylation and decarboxylation (Vliet et al., 2003).
Contribution to Wine Aroma
- Role in Wine Aroma : Studies on 2-hydroxy-4-methylpentanoic acid and its esters in wine have shown that they contribute significantly to the wine's aroma, particularly its fruity character. The concentration of these compounds in wine can vary with age and type of wine. Their sensory profiles have been associated with descriptors like blackberry and fresh fruit (Lytra et al., 2015; Lytra et al., 2017).
Safety And Hazards
The safety information for 2-Ethyl-4-methylpentanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
properties
IUPAC Name |
2-ethyl-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNGAJYWUIFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881254 | |
Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methylpentanoic acid | |
CAS RN |
108-81-6 | |
Record name | 2-Ethyl-4-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric acid, 2-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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